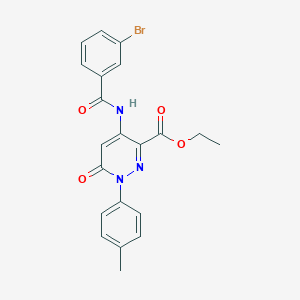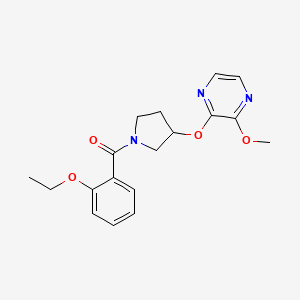
(2-Ethoxyphenyl)(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(2-Ethoxyphenyl)(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone, also known as EPPM, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Scientific Research Applications
Antimicrobial Activity
Compounds structurally similar to the one mentioned, specifically those involving pyridine derivatives and pyrrolidinyl methanone groups, have been synthesized and tested for their antimicrobial activity. For instance, pyridine derivatives synthesized from amino substituted benzothiazoles and 2-chloropyridine-3-carboxylic acid showed variable and modest activity against investigated strains of bacteria and fungi (Patel, Agravat, & Shaikh, 2011). This indicates the potential for structurally related compounds to possess antimicrobial properties.
Crystal and Molecular Structure Analysis
The molecular and crystal structure of compounds with a pyrrolidinyl methanone component has been characterized, as seen in the study of (2-((6-chloropyridin-3-yl)methoxy)-5-methylphenyl)(p-tolyl) methanone. This research contributes to understanding the structural basis of the compound's potential biological activity or physicochemical properties (Lakshminarayana et al., 2009).
Synthesis and Characterization of Novel Compounds
Research has been conducted on the synthesis and spectroscopic characterization of organotin(IV) complexes derived from (2-hydroxyphenyl)(pyrrolidin-1-yl)methanone, revealing insights into their structural features and potential as antimicrobial agents (Singh, Singh, & Bhanuka, 2016). These studies demonstrate the scientific interest in exploring the chemical and biological properties of compounds with pyrrolidinyl methanone groups, suggesting a foundation for further investigation into similar compounds.
properties
IUPAC Name |
(2-ethoxyphenyl)-[3-(3-methoxypyrazin-2-yl)oxypyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4/c1-3-24-15-7-5-4-6-14(15)18(22)21-11-8-13(12-21)25-17-16(23-2)19-9-10-20-17/h4-7,9-10,13H,3,8,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCBSGBBAWJGQAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)N2CCC(C2)OC3=NC=CN=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Ethoxyphenyl)(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-(4-chlorophenyl)-1H-pyrazol-4-yl]{2-[(3-methylbenzyl)oxy]phenyl}methanone](/img/structure/B2649953.png)

![N-(5-bromo-6-oxo-5,6-dihydro-4H-cyclopenta[b]thiophen-4-yl)-2,2,2-trifluoroacetamide](/img/structure/B2649955.png)

![3-(tert-butyl)-1-(2,4-dichlorobenzyl)-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2649961.png)

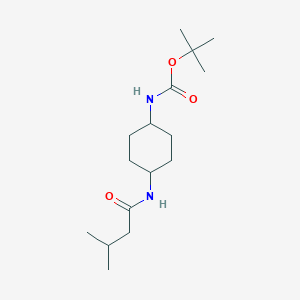
![3-Cyano-N-[(4-hydroxy-6,7-dihydro-5H-1-benzofuran-4-yl)methyl]benzamide](/img/structure/B2649966.png)
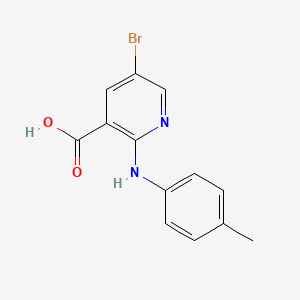
![Ethyl 5-[(4-methylphenyl)amino]-1,3-thiazole-4-carboxylate](/img/structure/B2649969.png)

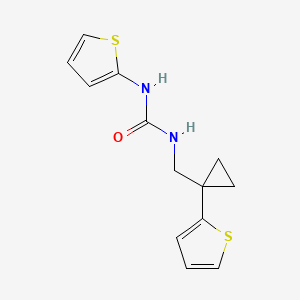
![N-butyl-3-(2-((2-((2-methoxyphenyl)amino)-2-oxoethyl)thio)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-3-yl)propanamide](/img/structure/B2649972.png)
